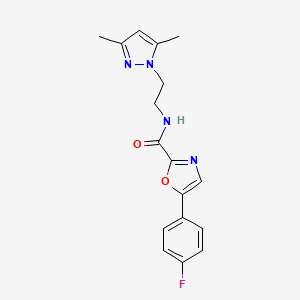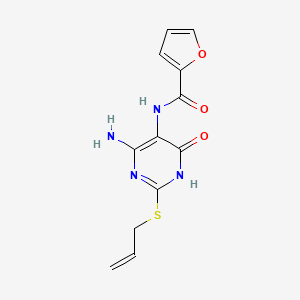
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O3S3 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
- A related compound, "1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide", was synthesized and tested for antimicrobial activities against various organisms, including Gram-positive and Gram-negative bacteria, but showed no activities against the tested organisms (Ovonramwen et al., 2021).
Antioxidant Activity
- A series of novel derivatives, including "1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid", were synthesized and screened for antioxidant activity. Some compounds were identified as potent antioxidants, with activity higher than that of ascorbic acid (Tumosienė et al., 2019).
Antineoplastic Potential
- The compound "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" was studied for its potential as an antineoplastic agent. Its crystal structure and molecular conformation were analyzed, providing insights into its possible use in cancer therapy (Banerjee et al., 2002).
Non-linear Optical (NLO) Properties and Anticancer Activity
- Synthesized compounds "6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide" and its derivatives were investigated for NLO properties and potential anticancer activity, with significant interactions observed near the colchicines binding site of tubulin, indicating possible inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S3/c1-9-10(2)24-16(11(9)8-18)19-15(21)12-4-3-7-20(12)26(22,23)14-6-5-13(17)25-14/h5-6,12H,3-4,7H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXWQNVOOTZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
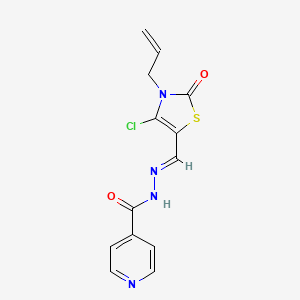
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
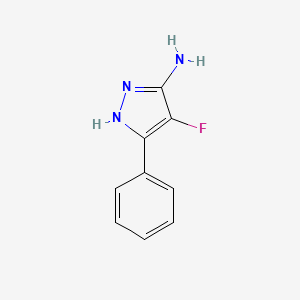
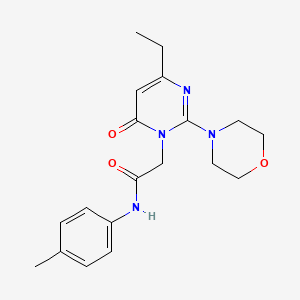
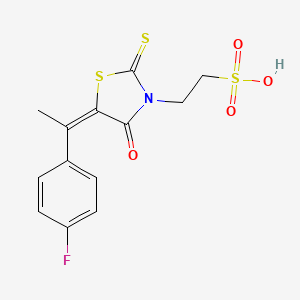
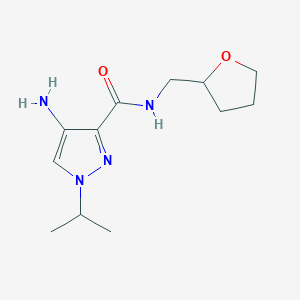

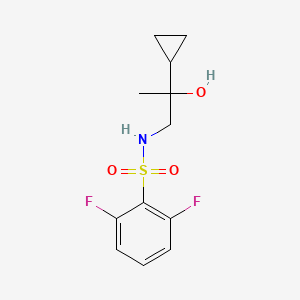
![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)
